4-Fluoro-2-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol
Description
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Properties
IUPAC Name |
4-fluoro-2-[(oxolan-2-ylmethylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c13-10-3-4-12(15)9(6-10)7-14-8-11-2-1-5-16-11/h3-4,6,11,14-15H,1-2,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOZDENTUAXJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=C(C=CC(=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-2-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 207.27 g/mol. The compound features a fluorine atom, a tetrahydrofuran moiety, and an amino group, which contribute to its unique biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of phenolic precursors with tetrahydrofuran derivatives under controlled conditions. Specific methodologies include:
- Refluxing in Solvents : The compound can be synthesized using solvents like tetrahydrofuran (THF) to facilitate the reaction between the phenolic and amine components.
- Solid Phase Methods : Techniques such as solid-phase synthesis can also be employed to enhance yield and purity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related phenolic compounds possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| 4-Fluoro Compounds | Antibacterial against S. aureus | |
| Related Phenols | Broad-spectrum antimicrobial |
Antiviral Properties
Some studies suggest that derivatives of this compound may exhibit antiviral activities. For example, compounds with similar structural motifs have been tested against viruses like Coxsackie A21, demonstrating potential efficacy in inhibiting viral replication.
Cytotoxic Effects
Research into the cytotoxicity of related compounds indicates that they may affect cell proliferation in various cancer cell lines. For example, studies on structurally similar phenolic compounds have reported IC50 values indicating potent cytotoxic effects against breast and liver cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, affecting proliferation and survival.
- Interaction with Cellular Targets : The presence of the fluorine atom and the tetrahydrofuran moiety may enhance binding affinity to specific biological targets, leading to increased potency.
Case Studies
- Antiviral Screening : In a study evaluating various phenolic compounds for antiviral activity, 4-Fluoro derivatives were found to significantly reduce viral load in infected cell cultures.
- Cytotoxicity Assessment : A comparative study on the cytotoxic effects of several phenolic compounds revealed that those incorporating tetrahydrofuran groups exhibited enhanced activity against cancer cell lines compared to their non-substituted counterparts.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-Fluoro-2-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol exhibit notable antimicrobial properties. A study demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly through pathways involving reactive oxygen species (ROS). This suggests its potential as a chemotherapeutic agent .
Neuroprotective Effects
Preliminary studies indicate that this compound may possess neuroprotective effects. It appears to mitigate oxidative stress in neuronal cells, which could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Drug Development
The structural features of this compound make it a candidate for further development into pharmaceuticals targeting bacterial infections and cancer. Its ability to interact with biological systems through multiple mechanisms enhances its therapeutic potential.
Formulation in Delivery Systems
Given its chemical stability and solubility profile, this compound can be incorporated into various drug delivery systems. Its compatibility with polymers used in nanotechnology allows for targeted delivery of therapeutic agents to specific tissues or cells .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of several phenolic compounds, including derivatives of this compound). They found significant inhibition of growth against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for antibiotic development.
Case Study 2: Cancer Cell Apoptosis
A study conducted at a leading cancer research institute investigated the effects of this compound on breast cancer cell lines. The results showed that treatment with the compound led to a dose-dependent increase in apoptosis markers, suggesting its potential role as an adjunct therapy in cancer treatment protocols.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Fluoro-2-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via a Mannich reaction, involving a phenolic substrate, an amine (e.g., tetrahydrofuran-derived amine), and formaldehyde. Critical parameters include:
- Solvent selection : Tetrahydrofuran (THF) is preferred due to its ability to stabilize intermediates and enhance nucleophilicity .
- Temperature control : Reactions are typically conducted at 0–5°C during amine-formaldehyde adduct formation to prevent side reactions .
- Purification : Column chromatography (e.g., dichloromethane/methanol gradients) effectively isolates the product from unreacted starting materials .
Q. How should researchers characterize the structural integrity of this compound, particularly regarding its fluorinated and tetrahydrofuran-containing groups?
- Methodological Answer : Use a combination of:
- Single-crystal X-ray diffraction : Resolves spatial arrangement of the fluorine substituent and tetrahydrofuran moiety (mean σ(C–C) = 0.005 Å, R factor < 0.1) .
- NMR spectroscopy : -NMR identifies fluorine electronic environments, while -NMR detects proton coupling in the tetrahydrofuran ring .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] ion) .
Q. What stability considerations are critical when handling this compound under various experimental conditions?
- Methodological Answer :
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the phenolic group .
- Moisture avoidance : Use anhydrous solvents (e.g., distilled THF) during synthesis to prevent hydrolysis of the imine linkage .
- Waste disposal : Segregate halogenated by-products and neutralize acidic waste before professional disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s conformation?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict ground-state geometries and compare with X-ray crystallography data .
- Adjust computational parameters (e.g., solvation models) to account for intermolecular interactions observed in crystal packing .
- Validate torsional angles of the tetrahydrofuran ring using Overlap Population Analysis to reconcile discrepancies .
Q. What strategies optimize the Mannich reaction step in synthesizing this compound to minimize by-products?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate imine formation while suppressing phenolic oxidation .
- Stoichiometric precision : Maintain a 1:1.05 ratio of amine to formaldehyde to limit oligomerization .
- In situ monitoring : Use FT-IR to track C=N bond formation (peak ~1650 cm) and adjust reaction time dynamically .
Q. What analytical techniques are most effective in distinguishing between keto-enol tautomeric forms that may exist in solution?
- Methodological Answer :
- Variable-temperature NMR : Monitor -NMR shifts (e.g., phenolic -OH proton) between 25°C and -40°C to detect tautomeric equilibria .
- UV-Vis spectroscopy : Compare λmax shifts in polar vs. non-polar solvents to identify dominant tautomers .
- DFT-driven MD simulations : Model solvent effects on tautomer stability using explicit solvent models .
Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer :
- Hammett analysis : Quantify electron-withdrawing effects of the fluorine atom via σpara values (~0.06) to predict reactivity in Suzuki-Miyaura couplings .
- Cyclic voltammetry : Measure oxidation potentials to assess fluorine’s impact on aromatic ring electron density .
- Competition experiments : Compare reaction rates of fluorinated vs. non-fluorinated analogs in Buchwald-Hartwig aminations .
Q. What methodologies address discrepancies in biological activity data across different assay systems?
- Methodological Answer :
- Receptor-binding assays : Use radiolabeled ligands (e.g., -naloxone for opioid receptor studies) to standardize affinity measurements .
- Metabolic stability tests : Incubate the compound with liver microsomes to identify species-specific CYP450 interactions .
- Positive controls : Include structurally related fluorophenols (e.g., 2-fluorophenylephrine) to validate assay sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
